8-(3-Chlorophenyl)-8-oxooctanoic acid 8-(3-Chlorophenyl)-8-oxooctanoic acid
Brand Name: Vulcanchem
CAS No.: 898765-75-8
VCID: VC2288857
InChI: InChI=1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)
SMILES: C1=CC(=CC(=C1)Cl)C(=O)CCCCCCC(=O)O
Molecular Formula: C14H17ClO3
Molecular Weight: 268.73 g/mol

8-(3-Chlorophenyl)-8-oxooctanoic acid

CAS No.: 898765-75-8

Cat. No.: VC2288857

Molecular Formula: C14H17ClO3

Molecular Weight: 268.73 g/mol

* For research use only. Not for human or veterinary use.

8-(3-Chlorophenyl)-8-oxooctanoic acid - 898765-75-8

Specification

CAS No. 898765-75-8
Molecular Formula C14H17ClO3
Molecular Weight 268.73 g/mol
IUPAC Name 8-(3-chlorophenyl)-8-oxooctanoic acid
Standard InChI InChI=1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)
Standard InChI Key UFJZMGPBOMKXFT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C(=O)CCCCCCC(=O)O
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)CCCCCCC(=O)O

Introduction

Laboratory Synthesis

The synthesis of 8-(3-chlorophenyl)-8-oxooctanoic acid typically involves multi-step organic reactions:

  • Starting Materials: The process begins with chlorobenzene derivatives and octanoic acid precursors.

  • Key Reaction Steps:

    • Friedel-Crafts acylation introduces the ketone group.

    • Chlorination at the phenyl ring ensures specific substitution at the third position.

    • Oxidation or hydrolysis steps finalize the carboxylic acid functionality.

  • Catalysts and Reagents:

    • Common catalysts include Lewis acids like aluminum chloride (AlCl₃).

    • Oxidizing agents such as potassium permanganate (KMnO₄) may be used in intermediate steps.

Industrial Production

In industrial settings, continuous flow reactors are employed for large-scale synthesis to ensure high yield and purity under controlled conditions.

Chemical Research

The compound is widely used as an intermediate in organic synthesis due to its functional groups:

  • The ketone group allows for further chemical modifications, such as reductions or nucleophilic additions.

  • The chlorophenyl substituent provides opportunities for electrophilic aromatic substitution reactions.

Pharmaceutical Development

Preliminary studies suggest that derivatives of this compound may exhibit biological activities, including:

  • Potential antimicrobial properties.

  • Anti-inflammatory effects.

Material Science

Its structural versatility makes it a candidate in designing specialty chemicals or advanced materials for industrial applications.

Reaction Types

The compound undergoes various reactions due to its functional groups:

  • Reduction: The ketone group can be reduced to secondary alcohols using agents like sodium borohydride (NaBH₄).

  • Oxidation: The carboxylic acid can be oxidized further or participate in decarboxylation reactions.

  • Substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

Mechanism of Action

The keto group and chlorophenyl ring allow for interactions with biological targets via hydrogen bonding or hydrophobic interactions, which may explain its bioactivity potential.

Comparison with Analogues

CompoundStructural DifferenceEffect on Properties
Ethyl 8-(3-chlorophenyl)-8-oxooctanoateContains an ethyl ester instead of carboxylic acidIncreased lipophilicity; different solubility profile
8-(4-chlorophenyl)-8-oxooctanoic acidChlorine atom at the fourth positionAltered electronic effects; different reactivity
8-(3,4-dichlorophenyl)-8-oxooctanoic acidAdditional chlorine atom on phenyl ringEnhanced steric hindrance; potential increased activity

Safety and Handling

While detailed toxicological data are unavailable, general precautions for handling carboxylic acids and chlorinated compounds should be followed:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Work in a well-ventilated area or fume hood to avoid inhalation of vapors.

  • Store in a cool, dry place away from oxidizing agents.

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